![molecular formula C13H18N2O2S B3163526 2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione CAS No. 884242-13-1](/img/structure/B3163526.png)
2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Overview
Description
2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione (MBA-MDT) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and is soluble in ethanol and water. MBA-MDT is a versatile molecule that can be used in a variety of ways, including as a reagent in organic synthesis, a ligand in coordination chemistry, and an inhibitor of protein-protein interactions.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Benzimidazoles
The synthesis of 2-methyl-4-nitrobenzimidazoles, including derivatives like 5-methyl-1,3-dihydrobenzimidazole-2-thione, is achieved through cyclocondensation methods. This synthesis is significant for the preparation of benzimidazole compounds with potential applications in various chemical domains (Tian & Grivas, 1992).
Cascade Coupling/Cyclization Processes
N-substituted 1,3-dihydrobenzimidazol-2-ones, closely related to 5-methyl-1,3-dihydrobenzimidazole-2-thione, can be assembled through a process involving coupling and cyclization. This process accommodates various functional groups, indicating its versatility in synthetic chemistry (Zou, Yuan, & Ma, 2007).
Biochemical and Agricultural Applications
Role in Ehrlich Degradation Pathway
2-Methylbutanoic acid is a product of the Ehrlich pathway, a biochemical process involving enzymatic degradation of amino acids. It is significant in understanding metabolic processes in fermented foods (Matheis, Granvogl, & Schieberle, 2016).
Agricultural Fungicide Delivery
In agriculture, 2-methylbutanoic acid derivatives like methyl-2-benzimidazole carbamate are used in nanoparticle systems for the sustained release of fungicides. This application is crucial for effective plant disease management (Campos et al., 2015).
Sensory and Food Science Applications
Odorant Formation in Fermented Foods
2-Methylbutanoic acid, formed through the Ehrlich pathway, contributes to the aroma profile of fermented foods, making it relevant in food flavor and sensory science (Matheis, Granvogl, & Schieberle, 2016).
Aroma Compounds in Alcoholic Beverages
Quantitative analysis of hydroxy acids, including derivatives of 2-methylbutanoic acid, is performed in wines and alcoholic beverages. These compounds significantly impact the sensory characteristics of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
properties
IUPAC Name |
2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.C5H10O2/c1-5-2-3-6-7(4-5)10-8(11)9-6;1-3-4(2)5(6)7/h2-4H,1H3,(H2,9,10,11);4H,3H2,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXXWJDXUIJRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2772421 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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